molecular formula C11H10ClNO2 B021221 Ethyl 6-chloro-1H-indole-3-carboxylate CAS No. 100821-50-9

Ethyl 6-chloro-1H-indole-3-carboxylate

Cat. No. B021221
M. Wt: 223.65 g/mol
InChI Key: RZLGWHAWFSRKRB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 6-chloro-1H-indole-3-carboxylate and its derivatives often involves multi-component reactions, including cyclocondensation processes. For instance, Gupta et al. (2011) discussed a three-component tandem reaction involving acid chlorides, terminal alkynes, and ethyl 2-amino-1H-indole-3-carboxylates leading to the synthesis of pyrimido[1,2-a]indoles, showcasing the versatility of indole derivatives in heterocyclic chemistry (Gupta et al., 2011).

Molecular Structure Analysis

The crystal structure and molecular interactions of indole derivatives, including Ethyl 6-chloro-1H-indole-3-carboxylate, provide insight into their chemical behavior. Geetha et al. (2017) highlighted the crystal structure and Hirshfeld surface analysis of an indole derivative, emphasizing the importance of hydrogen bond interactions, C–H⋅⋅⋅O, C–H⋅⋅⋅N, and C–H⋅⋅⋅π in stabilizing the molecular structure (Geetha et al., 2017).

Chemical Reactions and Properties

Indole derivatives participate in various chemical reactions, contributing to the diversity of their chemical properties. Yao et al. (2023) synthesized an indole compound through a three-step substitution reaction, underlining the methods used for structural determination, including NMR and X-ray diffraction. This approach showcases the adaptability of indole structures in organic synthesis (Yao et al., 2023).

Scientific Research Applications

Synthesis of Complex Molecules

The compound has been utilized in the synthesis of various indole derivatives through different chemical reactions. For instance, ethyl 3-(benzoylamino)-1H-indole-2-carboxylates were prepared by heating ethyl 2-(benzoylamino)-3-(phenylhydrazono)propanoates with polyphosphoric acid, highlighting the reactivity of ethyl indole carboxylates towards creating benzoylamino-substituted indoles, which could serve as building blocks for further chemical transformations (Cucek & Verček, 2008). Additionally, the transformation of sulfomethyl groups to formyl functions in indole carboxylates has been demonstrated, providing a pathway for the synthesis of formyl-substituted indole derivatives, which are valuable intermediates in organic synthesis (Pete, Szöllösy, & Szokol, 2006).

Biological Activity Exploration

Ethyl 6-oxo-3-phenyl-1,6-dihydropyrano[3,2-e]indole-2-carboxylate derivatives, synthesized from ethyl indole carboxylates, have been investigated for their antibacterial activity, showcasing the potential of indole derivatives in contributing to the development of new antibacterial agents (Mir & Mulwad, 2009). Such studies are crucial for understanding the structure-activity relationships that govern the antibacterial efficacy of indole-based compounds.

Chemical Transformation Techniques

Research on indole carboxylates also includes the development of novel synthetic methodologies. For instance, a study on the cyclisation of indolo oxime ethers into pyrazolo[4,5,1-hi]indole derivatives via ethyl indole carboxylates has contributed to the understanding of cyclisation mechanisms and the synthesis of heterocyclic compounds, which are of significant interest in medicinal chemistry (Clayton, Black, & Harper, 2008).

properties

IUPAC Name

ethyl 6-chloro-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-2-15-11(14)9-6-13-10-5-7(12)3-4-8(9)10/h3-6,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLGWHAWFSRKRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C1C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60547406
Record name Ethyl 6-chloro-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60547406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-chloro-1H-indole-3-carboxylate

CAS RN

100821-50-9
Record name Ethyl 6-chloro-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60547406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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